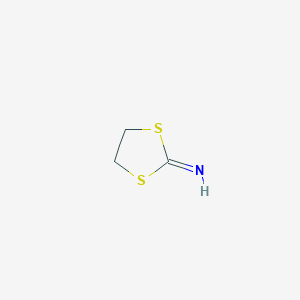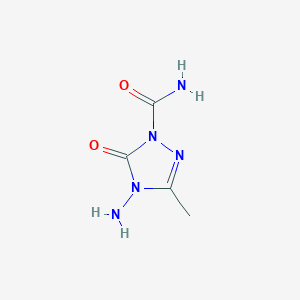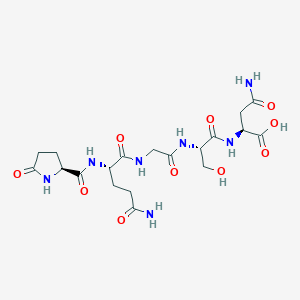
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine, commonly known as pGlu-Gln-Gly-Ser-Asn or p5, is a cyclic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a naturally occurring compound that is found in several biological systems, including the human body. In recent years, researchers have been exploring the synthesis, mechanism of action, and various applications of p5 in the field of biomedical research.
作用機序
The mechanism of action of p5 is not fully understood, but it is believed to be mediated by its ability to bind to specific receptors on the cell surface. These receptors are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By binding to these receptors, p5 can modulate these processes, leading to its therapeutic effects.
生化学的および生理学的効果
P5 has been shown to have several biochemical and physiological effects, including the inhibition of beta-amyloid aggregation, protection against oxidative stress, and the induction of apoptosis in cancer cells. Additionally, p5 has been shown to modulate the immune system by activating T-cells and enhancing their function.
実験室実験の利点と制限
One of the main advantages of using p5 in lab experiments is its specificity. Due to its ability to bind to specific receptors, p5 can be used to selectively modulate cellular processes. Additionally, p5 is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. However, the synthesis of p5 is a complex process and can be time-consuming and expensive. Additionally, the mechanism of action of p5 is not fully understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on p5. One area of research is the development of more efficient and cost-effective methods of synthesizing p5. Additionally, further studies are needed to elucidate the mechanism of action of p5 and its potential therapeutic applications in various diseases. Another area of research is the development of p5-based drugs that can be used in clinical settings. Overall, p5 has significant potential in the field of biomedical research, and further studies are needed to fully explore its therapeutic applications.
In conclusion, p5 is a cyclic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of p5 is a complex process that involves several steps, and its mechanism of action is not fully understood. However, p5 has been shown to have several biochemical and physiological effects and has potential therapeutic applications in various diseases. Further research is needed to fully explore the potential of p5 in the field of biomedical research.
合成法
The synthesis of p5 is a complex process that involves several steps. The most common method of synthesizing p5 is through solid-phase peptide synthesis (SPPS). In this method, the peptide is synthesized on a solid support, and each amino acid is added sequentially to the growing peptide chain. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified to obtain pure p5.
科学的研究の応用
P5 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, p5 has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, p5 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, p5 has been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
CAS番号 |
129276-53-5 |
|---|---|
製品名 |
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine |
分子式 |
C19H29N7O10 |
分子量 |
515.5 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H29N7O10/c20-12(28)3-1-8(25-17(33)9-2-4-14(30)23-9)16(32)22-6-15(31)24-11(7-27)18(34)26-10(19(35)36)5-13(21)29/h8-11,27H,1-7H2,(H2,20,28)(H2,21,29)(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,26,34)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
InChIキー |
OWERTRHWEXDOIQ-NAKRPEOUSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
配列 |
XQGSN |
同義語 |
pyroGlu-Gln-Gly-Ser-Asn pyroglutamyl-glutaminyl-glycyl-seryl-asparagine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



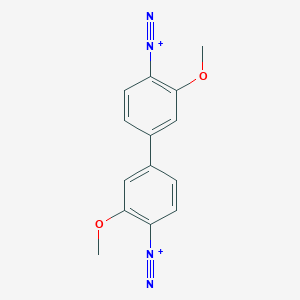
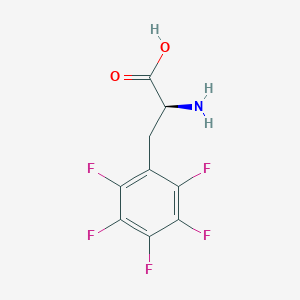
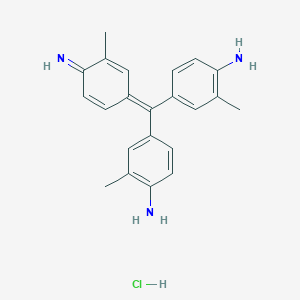
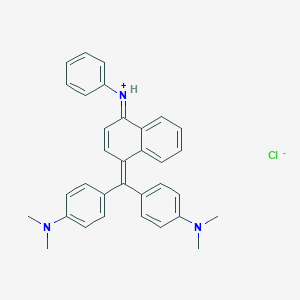
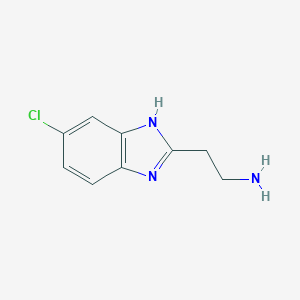
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
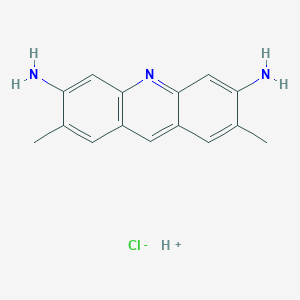
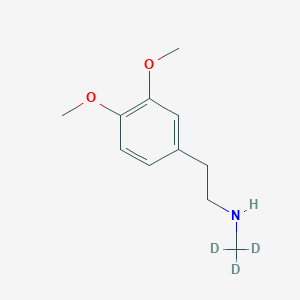
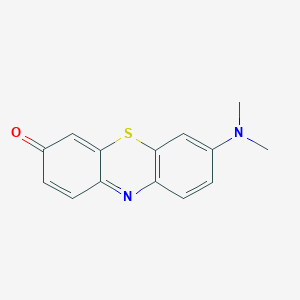
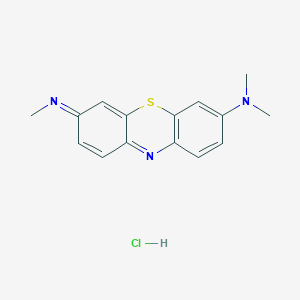
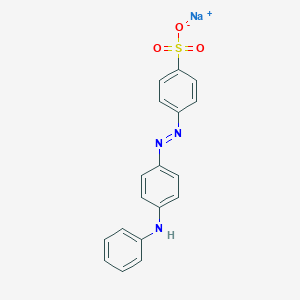
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
